molecular formula C23H17Cl2FN2O2 B2999912 1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-40-2

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No. B2999912
CAS RN: 317833-40-2
M. Wt: 443.3
InChI Key: PRRFPOHEZSLQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one, commonly referred to as 3,4-DCPF-M3QX, is a synthetic quinoxaline compound that has been studied for its potential use in a variety of scientific research applications. This compound is synthesized through a reaction of 3,4-dichlorophenylmethyl chloride and 4-fluorobenzoyl chloride with 2-methyl-3H-quinoxalin-2-one in the presence of anhydrous sodium carbonate, and is known for its versatility in research applications.

Scientific Research Applications

Quinoxaline Derivatives as AMPA Receptor Antagonists

Quinoxaline derivatives have been identified as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that variations in the 2-fluorophenyl positioning relative to the quinoxalin-4-one ring, achieved through different two-atom tethers, significantly affect their potency as AMPA receptor inhibitors. These findings suggest the potential of these compounds in modulating neurotransmission and treating neurological conditions (Chenard et al., 2001).

Anticancer Activity

A novel isoxazolequinoxaline derivative has been synthesized and evaluated for its anticancer activity. The compound exhibited promising interactions at the active site region of a protein associated with cancer, highlighting its potential as an anti-cancer drug (Abad et al., 2021).

Antimicrobial and Mosquito Larvicidal Activity

Quinoxaline derivatives have also been synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities. Some compounds showed good antibacterial and antifungal activity compared to standard antibiotics, and were lethal to mosquito larvae, suggesting their potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

GABAA/Benzodiazepine Receptor Modulation

Compounds based on the imidazo[1,5-a]quinoxaline structure have been found to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a wide range of intrinsic efficacies. These findings open up possibilities for these compounds in modulating GABAergic neurotransmission and developing new therapeutics for disorders related to GABAergic dysfunction (Tenbrink et al., 1994).

Luminescent or Electroluminescent Applications

Quinoxaline derivatives have been studied for their luminescent properties, showing potential for use in green-yellow light emitting materials based on solvent polarity. These compounds could be utilized in developing new materials for luminescent or electroluminescent applications (Danel et al., 2010).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-15-6-11-18(24)19(25)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(26)10-8-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFPOHEZSLQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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